Eisen(III)-tartrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ferric tartrate is a chemical compound and the iron (III) salt of tartaric acid. It has been historically used for various purposes, including as a steel medicine during the 19th and early 20th centuries . The compound is usually prepared by digesting tartarated iron in a pint of sherry for 30 days .

Synthesis Analysis

Ferric tartrate can be synthesized through various methods. One approach involves the decomposition of a cellulose/ferric tartrate complex system, resulting in the formation of Fe3O4 nanoparticles homogeneously deposited inside porous carbon derived from cellulose. This in-situ porous Fe3O4@C composite exhibits promising performance as a lithium-ion battery anode .

Molecular Structure Analysis

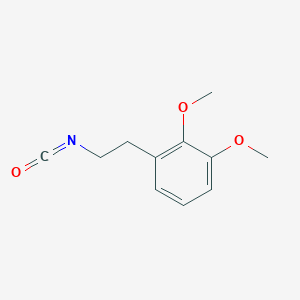

The molecular formula of ferric tartrate is C12H12Fe2O18, with a molar mass of 555.90 g/mol . The compound consists of iron (III) ions coordinated with tartaric acid ligands.

Chemical Reactions Analysis

Ferric tartrate can undergo various chemical reactions. For instance, it can react with aqueous ammonia to produce white gelatinous Fe(OH)2 or red-brown Fe(OH)3, depending on the oxidation state of iron . Additionally, it forms a dark blue precipitate called Prussian blue when reacting with potassium ferrocyanide .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organometallische Chemie

Eisen(III)-tartrat wird in der organometallischen Chemie als Reagenz, Katalysator und Vorläufermaterial mit Anwendungen in der Dünnschichtdeposition, Industriechemie, Pharmazie und LED-Herstellung verwendet .

Nanocomposite-Synthese

Es dient als Komplexierungsmittel bei der Synthese von Fe3O4@C-Kompositen, wo es hilft, Cellulose zu lösen und bei der Karbonisierung zu Fe3O4-Nanopartikeln zerfällt, die homogen in porösem Kohlenstoff abgeschieden werden .

Bewertung der Spinbarkeit von Cellulose

In der Textilwissenschaft ist this compound ein Additiv, das zur Beurteilung der Spinbarkeit von Cellulose-/alkalischem this compound-Lösungen verwendet wird, was für die Entwicklung fortschrittlicher Fasern entscheidend ist .

Pflanzenzellkultur

Diese Verbindung ist für die Pflanzenzellkultur geeignet, wo sie als Eisenquelle für die Pflanzenernährung oder als Stressmittel verwendet werden kann, um spezifische Reaktionen in Pflanzenzellen zu induzieren .

Anwendungen von magnetischen Materialien

Aus this compound abgeleitete Materialien wie Ferrite werden in verschiedenen biomedizinischen Bereichen, magneto-optischen Displays, wiederaufladbaren Lithiumbatterien, Mikrowellengeräten, Internettechnologie, Transformatorkernen, Feuchtigkeitssensoren und Hochfrequenzmedien aufgrund ihrer hervorragenden magnetischen Eigenschaften eingesetzt .

Assay zur Bestimmung der antioxidativen Kraft

In der Lebensmittelforschung ist this compound an Assays wie dem Mikroplatten-Eisen(III)-reduzierenden Antioxidans-Assay (mFRAP) beteiligt, um die antioxidative Kapazität von Lebensmittelproben wie Honig zu bewerten .

Wirkmechanismus

Target of Action

Ferric tartrate, a compound of iron and tartaric acid, primarily targets the body’s iron regulation system . Iron is an essential element for various biological processes, including oxygen transport, DNA synthesis, and energy production . Ferric tartrate contributes to these processes by providing a source of iron that can be absorbed and utilized by the body .

Mode of Action

Ferric tartrate’s mode of action involves its interaction with the body’s iron absorption mechanisms. Ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This process ensures that the body has a steady supply of iron for various metabolic processes.

Biochemical Pathways

Ferric tartrate affects several biochemical pathways related to iron metabolism. It contributes to the process of erythropoiesis, the formation of new erythrocytes, which takes 3–4 weeks . It also plays a role in the regulation of cellular iron levels, which is largely dependent on ferritins . Moreover, ferric tartrate is involved in the process of ferroptosis, a form of cell death that is dependent on iron and characterized by lipid peroxidation .

Pharmacokinetics

The pharmacokinetics of ferric tartrate, like other iron supplements, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no conventional drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The action of ferric tartrate results in increased iron levels in the body, contributing to the prevention and treatment of conditions such as iron deficiency anemia . By providing a source of iron that can be absorbed and utilized by the body, ferric tartrate helps ensure that various iron-dependent metabolic processes can proceed effectively .

Action Environment

The efficacy and stability of ferric tartrate can be influenced by various environmental factors. For example, the presence of other nutrients or substances in the gastrointestinal tract can affect the absorption of iron . Additionally, factors such as pH and the presence of certain enzymes can influence the reduction of ferric iron to ferrous iron, a key step in the body’s utilization of iron .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ferric tartrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the process of iron uptake and transport in cells . The nature of these interactions often involves the binding of ferric tartrate to these biomolecules, facilitating their function or influencing their activity.

Cellular Effects

Ferric tartrate can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, ferric tartrate can affect the regulation of iron-responsive genes, which in turn can influence various cellular functions.

Molecular Mechanism

The molecular mechanism of action of ferric tartrate involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, ferric tartrate can bind to specific enzymes or proteins, altering their function and influencing cellular processes .

Metabolic Pathways

Ferric tartrate is involved in several metabolic pathways, particularly those related to iron metabolism . It interacts with various enzymes and cofactors within these pathways, and can influence metabolic flux or metabolite levels.

Transport and Distribution

Ferric tartrate is transported and distributed within cells and tissues. This involves interactions with various transporters or binding proteins, and can influence its localization or accumulation within cells .

Subcellular Localization

It is known that iron, an integral component of ferric tartrate, is found in various subcellular compartments, including the nucleus and mitochondria .

Eigenschaften

| { "Design of the Synthesis Pathway": "Ferric tartrate can be synthesized by reacting ferric chloride with potassium sodium tartrate in water.", "Starting Materials": [ "Ferric chloride", "Potassium sodium tartrate", "Water" ], "Reaction": [ "Dissolve 10 g of ferric chloride in 50 mL of water in a beaker", "Dissolve 15 g of potassium sodium tartrate in 50 mL of water in a separate beaker", "Slowly add the potassium sodium tartrate solution to the ferric chloride solution while stirring continuously", "Heat the mixture to 60-70°C and continue stirring for 30 minutes", "Allow the mixture to cool to room temperature and filter the precipitate", "Wash the precipitate with water and dry it in an oven at 100°C for 2 hours", "The resulting product is ferric tartrate" ] } | |

CAS-Nummer |

2944-68-5 |

Molekularformel |

C12H12Fe2O18 |

Molekulargewicht |

555.90 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+) |

InChI |

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |

InChI-Schlüssel |

SFOKDWPZOYRZFF-YDXPQRMKSA-H |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)

![3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B1598974.png)